2-(Benzylamino)-6-iodoquinazolin-4(3H)-one is a compound belonging to the quinazoline family, which encompasses a wide range of biologically active molecules. Quinazolines are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This specific compound features a benzylamino group and an iodine atom at the 6-position of the quinazoline ring, which may enhance its biological activity and solubility characteristics.
The compound can be synthesized through various methods involving the reaction of substituted anilines with isatoic anhydride or other starting materials that facilitate the formation of the quinazoline structure. The presence of iodine in its structure suggests potential applications in medicinal chemistry, particularly as a lead compound for developing new therapeutic agents.
2-(Benzylamino)-6-iodoquinazolin-4(3H)-one is classified as a heterocyclic organic compound. More specifically, it falls under the category of quinazolines, which are bicyclic structures containing both benzene and pyrimidine rings. This classification highlights its relevance in medicinal chemistry and pharmacology due to the biological activities associated with quinazoline derivatives.
The synthesis of 2-(Benzylamino)-6-iodoquinazolin-4(3H)-one can be achieved through several methodologies:
The synthesis often involves controlling temperature and reaction time to optimize yields and purity. Analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular formula of 2-(Benzylamino)-6-iodoquinazolin-4(3H)-one is C13H10N2O, with a molecular weight of approximately 230.23 g/mol. The structural representation includes:
The compound's structure can be depicted using standard chemical notation, where the positions of substituents are indicated relative to the core structure.
The chemical behavior of 2-(Benzylamino)-6-iodoquinazolin-4(3H)-one includes:
Reactions involving this compound can be monitored using chromatographic techniques such as HPLC (high-performance liquid chromatography) to assess product formation and purity.
The mechanism by which 2-(Benzylamino)-6-iodoquinazolin-4(3H)-one exerts its biological effects likely involves interaction with specific biological targets, such as enzymes or receptors implicated in disease processes.
Quantitative data on its efficacy would typically be derived from biological assays evaluating its potency against specific targets or pathogens.
Relevant data on melting points, boiling points, and other physical constants would be necessary for comprehensive characterization but are often determined experimentally.
Quinazolin-4(3H)-one derivatives trace their origins to 1869, when Griess synthesized the first quinazoline derivative through the reaction of cyanogens with anthranilic acid. Initially termed "bicyanoamido benzoyl," systematic studies by Gabriel (1903) established robust synthetic methodologies that enabled the scaffold’s exploration in drug discovery [2]. This heterocyclic system gained prominence due to its structural mimicry of purine bases, facilitating interactions with biological targets. The 20th century witnessed seminal developments, including the clinical translation of 4-aminoquinazoline derivatives as kinase inhibitors (e.g., gefitinib). These advancements underscored the scaffold’s versatility in oncology, exemplified by patents detailing 4-aminoquinazoline compounds for inhibiting neoplastic cells through targeted kinase modulation [2] [6]. The structural plasticity of quinazolin-4(3H)-one—allowing substitutions at C2, N3, C6, and N1—enables precise pharmacokinetic and pharmacodynamic tuning, cementing its role as a privileged structure in medicinal chemistry.
The strategic incorporation of 6-iodo and benzylamino groups into the quinazolin-4(3H)-one scaffold synergistically enhances target engagement and physicochemical properties:
6-Iodo Substitution:Iodine’s large atomic radius (198 pm) introduces steric and electronic effects that influence π-stacking interactions within enzyme binding pockets. This modification enhances DNA intercalation and kinase inhibition, as evidenced by crystallographic studies of iodinated quinazolinone complexes [3] [5]. The iodine atom also serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid diversification into biaryl derivatives for structure-activity relationship (SAR) studies [4].
Benzylamino at C2 Position:The 2-benzylamino group (─NH─CH₂─C₆H₅) augments bioactivity through dual mechanisms:
Table 1: Key Quinazolinone Derivatives with Iodo/Benzylamino Modifications
Compound | CAS Number | C6 Substituent | C2 Substituent | Biological Activity |
---|---|---|---|---|
2-(Benzylamino)-6-chloroquinazolin-4(3H)-one | 359012-31-0 | Chloro | Benzylamino | Anticancer intermediate |
6-Iodoquinazolin-4-one | 135401666 | Iodo | H | PI3Kα inhibitor precursor |
3-(2-Iodobenzyl)quinazolin-4(3H)-one | 923018-88-6 | H | 2-Iodobenzyl | Antimicrobial lead |
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | N/A | Imidazo[1,2-a]pyridine | 4-Amino | PI3Kα inhibition (IC₅₀ = 1.94 nM) |
Halogenation—particularly iodination—at C6 profoundly alters the pharmacodynamic profile of quinazolin-4(3H)-one derivatives:
Bioactivity Enhancement:Iodine’s electron-withdrawing character polarizes the quinazolinone ring, increasing electrophilicity at C4 and N3. This facilitates nucleophilic attack by cysteine residues in kinases (e.g., PI3Kα), enhancing covalent binding kinetics. Derivatives like 6-iodoquinazolin-4(3H)-one demonstrate sub-micromolar cytotoxicity against cancer cell lines, attributed to iodine-mediated halogen bonding with carbonyl groups of amino acids (e.g., Gln859 in PI3Kα) [3] [4].
Target Selectivity:The 6-iodo group confers steric constraints that improve kinase selectivity. In PI3Kα inhibitors, iodine’s large van der Waals radius prevents off-target binding to narrower ATP pockets of non-mutant kinases. This is validated by SAR studies where 6-iodo analogues exhibited >20-fold selectivity for HCC827 (EGFR-mutant) over A549 lung cancer cells [4]. Additionally, iodine’s role in ortho-directed metalation enables precise functionalization for generating target-specific conjugates, such as Cu(II) complexes that enhance DNA cleavage in tumor cells [5].
Halogen Bonding in Drug Design:Iodoquinazolinones form XB (halogen bonds) with backbone carbonyls (O=C) in targets like PI3Kα, with bond strengths of 3–5 kcal/mol. This interaction supplements conventional hydrogen bonding, as demonstrated by the 10-fold potency increase in 6-iodo derivatives versus chloro analogues against breast cancer (MCF-7) cell lines [8].
Table 2: Biological Activity Profiles of Iodinated Quinazolinones
Biological Assay | Compound | Activity (IC₅₀/EC₅₀) | Target |
---|---|---|---|
Antiproliferation (HCC827 cells) | 13k (6-(Imidazo[1,2-a]pyridin-6-yl) | 0.09 µM | PI3Kα |
Antiproliferation (MCF-7 cells) | 6-Iodoquinazolinone derivative | 0.43 µM | DNA intercalation |
PI3Kα kinase inhibition | 13k | 1.94 nM | PI3Kα ATP-binding site |
Antifungal activity (Candida spp.) | Halogenated pyrimidone* | <1 µM | Lanosterol demethylase |
*Data extrapolated from structurally related halogenated heterocycles [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7